4,5-diiodo-1,2-dimethyl-1H-imidazole
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Overview
Description
4,5-Diiodo-1,2-dimethyl-1H-imidazole is a heterocyclic compound with the molecular formula C5H6I2N2. This compound is characterized by the presence of two iodine atoms at the 4 and 5 positions and two methyl groups at the 1 and 2 positions on the imidazole ring. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diiodo-1,2-dimethyl-1H-imidazole typically involves the iodination of 1,2-dimethylimidazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 4 and 5 positions of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diiodo-1,2-dimethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4,5-Diiodo-1,2-dimethyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-diiodo-1,2-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. The compound may also interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
- 4,5-Diiodo-1-methyl-1H-imidazole
- 2,4-Diiodo-1-methyl-1H-imidazole
- 2,4,5-Triiodo-1-methylimidazole
Comparison: 4,5-Diiodo-1,2-dimethyl-1H-imidazole is unique due to the presence of two methyl groups at the 1 and 2 positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
4,5-diiodo-1,2-dimethylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6I2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWINQZIAZVITSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6I2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394116 |
Source
|
Record name | 4,5-diiodo-1,2-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13369-82-9 |
Source
|
Record name | 4,5-diiodo-1,2-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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